![molecular formula C18H26N2O9 B562055 Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate CAS No. 887354-95-2](/img/structure/B562055.png)
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate is a chemical compound with the molecular formula C18H26N2O9 and a molecular weight of 414.41 . It is used in proteomics research .
Physical and Chemical Properties Analysis
This compound is a solid and is soluble in various solvents including Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol . It should be stored at -20° C .科学的研究の応用
Synthesis and Biological Activities
The compound under discussion shares structural similarities with a range of synthetically derived compounds that have been studied for their potential applications in various scientific research areas, excluding its direct mention. Research on related compounds has primarily focused on their synthesis, structural characterization, and evaluation for antitumor, antimicrobial, and insecticidal activities.
Synthesis Techniques : Novel synthesis methods have been developed for compounds with complex structures, including those with isoxazole and propanoate components. These techniques involve various chemical reactions aimed at introducing specific functional groups, enhancing the compound's reactivity, or modifying its physical and chemical properties to suit particular applications (Jasiński et al., 2008).
Antitumor Activities : Certain compounds structurally related to the one mentioned have been synthesized and tested for their in vitro antitumor activities. These studies have highlighted the selective antitumor properties of these compounds, with specific configurations contributing to their effectiveness against cancer cell lines (Xiong Jing, 2011).
Antimicrobial Evaluation : The synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety has shown promising in vitro antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Insect Growth Regulation : Research has also been conducted on compounds for their potential as insect growth regulators. These studies involve structural confirmation through spectroscopic techniques and testing against specific insect species to evaluate their effectiveness as potential insecticides (Devi & Awasthi, 2022).
Polymer Chemistry : In the field of polymer chemistry, novel copolymers have been synthesized using ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating the diverse applications of these compounds in creating materials with unique properties (Wojdyla et al., 2022).
Medicinal Chemistry : The synthesis and biological evaluation of novel dipeptide attached to triazole-pyridine moiety compounds have shown good antimicrobial activity and potential as imaging agents, indicating their applicability in medicinal chemistry and diagnostic imaging (Abdel-Ghany et al., 2013).
将来の方向性
特性
IUPAC Name |
diethyl 2-acetamido-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O9/c1-6-25-14(22)10-28-15-13(11(4)29-20-15)9-18(19-12(5)21,16(23)26-7-2)17(24)27-8-3/h6-10H2,1-5H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWVMWLHAIVUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NOC(=C1CC(C(=O)OCC)(C(=O)OCC)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652570 |
Source


|
| Record name | Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-95-2 |
Source


|
| Record name | 1,3-Diethyl 2-(acetylamino)-2-[[3-(2-ethoxy-2-oxoethoxy)-5-methyl-4-isoxazolyl]methyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887354-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl acetamido{[3-(2-ethoxy-2-oxoethoxy)-5-methyl-1,2-oxazol-4-yl]methyl}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
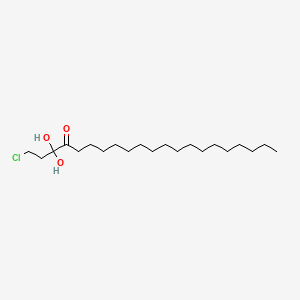

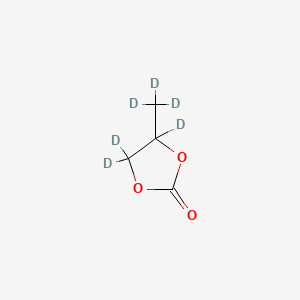
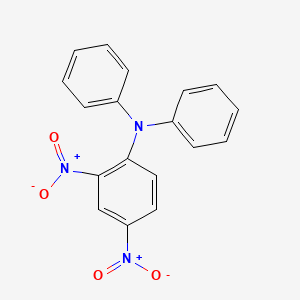
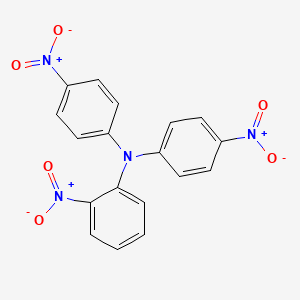
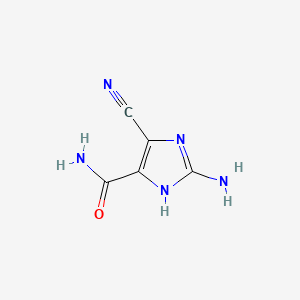

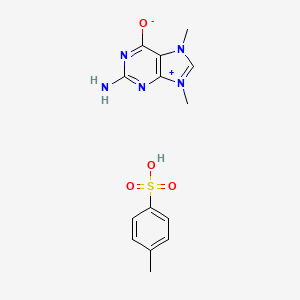
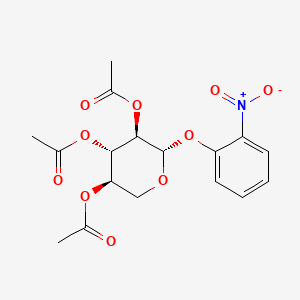
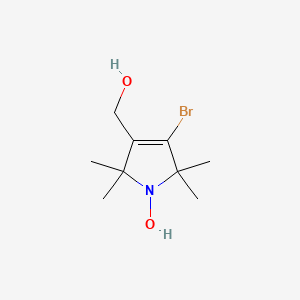
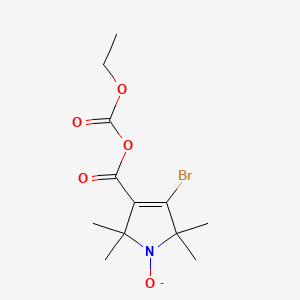
![8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone](/img/structure/B561993.png)


